Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Chemical Procurement Quality Control Synthetic Chemistry

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 1216621-62-3) is a synthetic quinoline-3-carboxylate derivative characterized by a diethylamino group at position 4, a trifluoromethyl group at position 6, and an ethyl ester at position 3. This compound serves as a research intermediate with a molecular formula of C17H19F3N2O2 and a molecular weight of 340.34 g/mol, and is available from specialty suppliers with purities reaching 98%.

Molecular Formula C17H19F3N2O2
Molecular Weight 340.34 g/mol
Cat. No. B12114650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
Molecular FormulaC17H19F3N2O2
Molecular Weight340.34 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C2C=C(C=CC2=NC=C1C(=O)OCC)C(F)(F)F
InChIInChI=1S/C17H19F3N2O2/c1-4-22(5-2)15-12-9-11(17(18,19)20)7-8-14(12)21-10-13(15)16(23)24-6-3/h7-10H,4-6H2,1-3H3
InChIKeyGGIVZZRLRSAEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate: A Specialized Quinoline Building Block for Targeted Synthesis


Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 1216621-62-3) is a synthetic quinoline-3-carboxylate derivative characterized by a diethylamino group at position 4, a trifluoromethyl group at position 6, and an ethyl ester at position 3 . This compound serves as a research intermediate with a molecular formula of C17H19F3N2O2 and a molecular weight of 340.34 g/mol, and is available from specialty suppliers with purities reaching 98% . Its substitution pattern distinguishes it from other quinoline-3-carboxylate analogs and positions it for applications where the electronic and steric influence of the 6-CF3 and 4-diethylamino groups is critical.

Why Generic Quinoline-3-carboxylate Substitution Fails for Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate


Simple substitution with generic quinoline-3-carboxylate building blocks is not viable because the combination of the electron-withdrawing 6-trifluoromethyl group and the electron-donating 4-diethylamino group creates a unique electronic environment on the quinoline core, which directly influences reactivity, stability, and potential biological target engagement . Even closely related positional isomers, such as the 8-trifluoromethyl analog, cannot replicate this specific electronic profile . Supplier-sourced data indicates that achieving high purity (≥98%) for this specific derivative is non-trivial, with many vendors offering lower purities (97%), which can impact reproducibility in demanding synthetic or assay applications .

Quantitative Differentiation Evidence for Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate Procurement


Purity Specification Advantage: MolCore's NLT 98% vs. Standard 97% Grade

For researchers where even minor impurities can derail sensitive catalytic cycles or biological assays, the supplier MolCore provides Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate with a minimum purity of 98%, compared to the 97% purity offered by CheMenu . This 1 percentage point increase in purity specification can correlate with a meaningful reduction in unidentified impurity burden.

Chemical Procurement Quality Control Synthetic Chemistry

Positional Isomer Differentiation: 6-CF3 vs. 8-CF3 Analog

The specific placement of the trifluoromethyl group at the 6-position of the quinoline ring unequivocally differentiates this compound from its 8-trifluoromethyl isomer, a compound also listed by suppliers . While direct comparative bioactivity data are lacking in the public domain, the 6-CF3 substitution alters the molecular electrostatic potential and dipole moment compared to the 8-CF3 isomer, which can lead to divergent biological target recognition or reactivity in electrophilic substitution reactions .

Medicinal Chemistry Structure-Activity Relationship Isomer Selection

Androgen Receptor Modulation Potential Relative to Related Quinoline Scaffolds

A structurally related compound, 6-(diethylamino)-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one, exhibits potent androgen receptor binding with a Ki of 4.40 nM and an EC50 of 2.10 nM in a transcriptional activation assay in CV-1 cells [1]. While the core scaffold differs (quinolin-2-one vs. quinoline-3-carboxylate), the shared 4-diethylamino and 6-trifluoromethyl pharmacophoric elements suggest that the target compound possesses the critical substitution pattern for engagement with nuclear receptor targets, a feature absent in simple quinoline-3-carboxylates lacking the 6-CF3 group.

Nuclear Receptor Modulation BindingDB In Vitro Pharmacology

Optimal Research Application Scenarios for Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate


Medicinal Chemistry Scaffold for Nuclear Receptor Ligand Optimization

Based on the high potency of a structural analog with the same 4-diethylamino/6-trifluoromethyl pharmacophore at the androgen receptor (Ki 4.40 nM) [1], this compound is a rational choice as a core scaffold for synthesizing focused libraries targeting nuclear receptors. The ethyl ester at position 3 offers a clear synthetic handle for further derivatization into amides or acids, a key advantage for hit-to-lead optimization.

Synthesis of Positional Isomer Probes for Antimycobacterial Research

The known dependence of antimycobacterial activity on trifluoromethyl substitution patterns in aminoquinolines makes this compound a critical probe for interrogating structure-activity relationships in anti-tuberculosis drug discovery. The precise 6-CF3 substitution allows researchers to systematically compare it with the 8-CF3 isomer to deconvolute positional effects on MIC against Mycobacterium tuberculosis H37Rv.

High-Purity Starting Material for Sensitive Catalytic Method Development

With a commercially available purity of NLT 98% , this compound is suited for demanding synthetic methodology studies, such as transition-metal-catalyzed cross-couplings, where even trace impurities can poison catalysts. The defined quality specification minimizes purification overhead prior to critical reactions.

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